4-[9-(4-chlorophenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile
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Overview
Description
- This compound is a complex heterocyclic structure with a fused pyrazolo-pyrrolo-pyrazole core.
- Its systematic name indicates the presence of a benzonitrile group and a 4-chlorophenyl substituent.
- The compound’s unique arrangement of rings and functional groups makes it intriguing for various applications.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one approach involves cyclization reactions.
Reaction Conditions: These reactions typically require carefully controlled temperature, solvent, and reagent conditions.
Industrial Production: Industrial-scale synthesis may involve multistep processes, optimization, and purification.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and transition metal catalysts play a role.
Major Products: Depending on reaction conditions, products may include derivatives or functionalized forms.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Possible use in organic electronics, sensors, or other advanced materials.
Mechanism of Action
Targets: The compound may interact with specific proteins, receptors, or cellular pathways.
Pathways: Understanding how it affects cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have specific names, explore other pyrazole-based structures.
Remember that this compound’s applications and properties are actively researched, and new findings may emerge
Properties
Molecular Formula |
C21H17ClN4O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[7-(4-chlorophenyl)-3,5-dioxo-1,4,8-triazatricyclo[6.3.0.02,6]undecan-4-yl]benzonitrile |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-6-4-14(5-7-15)18-17-19(25-11-1-10-24(18)25)21(28)26(20(17)27)16-8-2-13(12-23)3-9-16/h2-9,17-19H,1,10-11H2 |
InChI Key |
AIEHYSGHJADWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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